6-Phenyl-2-pyridone
Overview
Description
6-Phenyl-2-pyridone is a chemical compound that belongs to the class of pyridones, which are heterocyclic aromatic organic compounds featuring a pyridine ring substituted with a keto group at the second position. Pyridones are known for their diverse applications in drug discovery, serving as hydrogen bond acceptors and/or donors, bioisosteres for various heterocycles, and influencing the lipophilicity, solubility, and metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of 6-phenyl-2-pyridone derivatives can be achieved through various methods. For instance, a microwave approach has been used to synthesize 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone, demonstrating the efficiency of microwave synthesis under both solvent and solvent-free conditions10. Additionally, the synthesis of pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives has been described, which are suitable for dyeing polyester fabrics .
Molecular Structure Analysis
The molecular structure of 6-phenyl-2-pyridone derivatives has been extensively studied. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, confirming their existence in the hydrazone tautomeric form in solid state and solution . Furthermore, the coordination chemistry of 2-pyridone and its derivatives has been reviewed, highlighting their usage as bridging ligands in various metal complexes .
Chemical Reactions Analysis
The reactivity of 6-phenyl-2-pyridone derivatives has been explored in different contexts. For example, the oxidation of a phenylglycinol-derived 2-pyridone has been reported, leading to the enantioselective synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives has been studied, determining their oxidation potentials and confirming the resulting 2-pyridone structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenyl-2-pyridone derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds in both strong dipolar solvents and common organic solvents has also been noted . The behavior of 2-acylamino-6-pyridones in solution, including their conformational changes and self-association to form hydrogen-bonded dimers and trimers, has been observed, demonstrating an uncommon steric effect on intermolecular interactions .
Scientific Research Applications
-
Scientific Field: Synthetic Chemistry
- Application Summary : 2-Pyridone compounds, including 6-Phenyl-2-pyridone, are important in the field of synthetic chemistry due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention. The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results or Outcomes : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed .
-
Scientific Field: Drug Discovery and Medicinal Chemistry
- Application Summary : 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .
- Methods of Application : This review provides a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
- Results or Outcomes : The discussion focuses on bioactivity data, synthetic approaches, plausible reaction mechanisms, and molecular docking simulations to facilitate comparison and underscore the applications of the 2-pyridone motif in drug discovery and medicinal chemistry .
-
Scientific Field: Photodynamic Therapy
- Application Summary : Conventional light-driven photodynamic therapy (PDT) to generate toxic singlet oxygen are potential for cancer therapeutics but limited by the light penetrability and hypoxia tumor .
- Methods of Application : The application of 2-pyridone compounds in photodynamic therapy involves the use of light and a photosensitizing chemical substance, which is activated by the light to produce singlet oxygen .
- Results or Outcomes : The results of this application are still under research and development .
-
Scientific Field: Material Science
- Application Summary : Derivatives of 2-Pyridone are used in the development of materials for organic light-emitting diodes (OLEDs) .
- Methods of Application : The application involves the synthesis of 2-pyridone derivatives and their incorporation into OLED devices .
- Results or Outcomes : The highest photoluminescence quantum yields (PLQY) were observed for the solid sample of PyPhDMAC and for a toluene solution of PyPhPXZ .
-
Scientific Field: Anti-Thrombin Activity
- Application Summary : A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
- Methods of Application : The application involves the synthesis of 2-pyridone compounds and testing their anti-thrombin activity .
- Results or Outcomes : The molecule with 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
-
Scientific Field: Bioisosteres
- Application Summary : Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms, which have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
- Methods of Application : The application involves the use of 2-pyridone compounds as bioisosteres in the design and synthesis of new drugs .
- Results or Outcomes : The use of 2-pyridone compounds as bioisosteres has led to the development of new drugs with improved properties .
Future Directions
2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .
properties
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
Record name | 6-Phenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-pyridone | |
CAS RN |
19006-82-7 | |
Record name | 6-Phenyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-PHENYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.